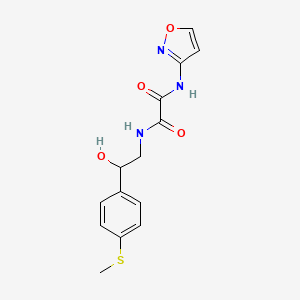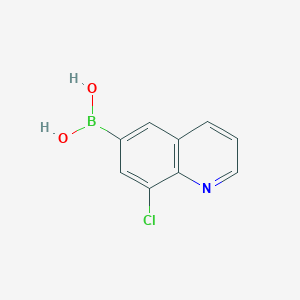
(8-Chloroquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Chloroquinolin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (8-Chloroquinolin-6-yl)boronic acid undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boronic acid group from boron to palladium, forming a new Pd-C bond . The resulting organopalladium species then undergoes reductive elimination to form the desired carbon-carbon bond .
Biochemical Pathways
It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key method for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction is also sensitive to the presence of water and oxygen . Therefore, it is often carried out under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloroquinolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(8-Chloroquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(8-Chloroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloroquinolin-4-yl)boronic acid
- (6-Fluoroquinolin-8-yl)boronic acid
- (8-Chloro-6-quinolinyl)boronic acid
Uniqueness
(8-Chloroquinolin-6-yl)boronic acid is unique due to the specific position of the chlorine atom on the quinoline ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(8-chloroquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGDLPAJUCTGSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)Cl)N=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2400662.png)
![2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2400663.png)
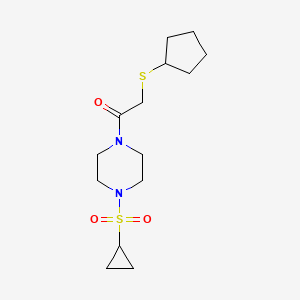
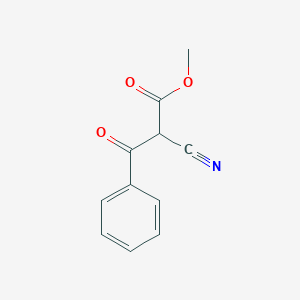
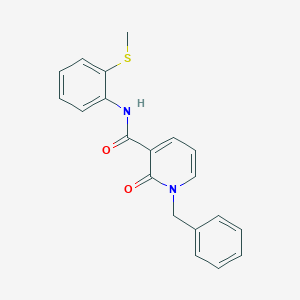

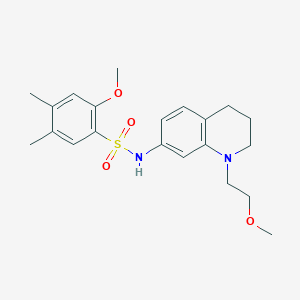
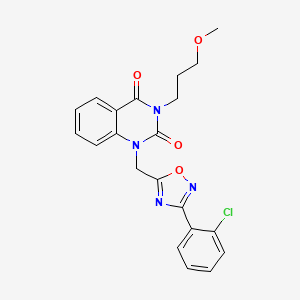
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)
![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
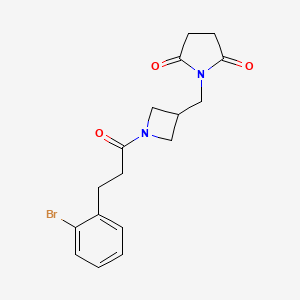
![Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate](/img/structure/B2400683.png)
